![molecular formula C4H4N2O B14329191 5-Methylidene-1,5-dihydro-4H-imidazol-4-one CAS No. 96837-50-2](/img/structure/B14329191.png)
5-Methylidene-1,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is significant due to its presence in various biological systems and its utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the earliest methods for synthesizing 5-Methylidene-1,5-dihydro-4H-imidazol-4-one involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones . This reaction typically requires heating in a basic medium such as pyridine. Another method involves the cyclization of N-acyldehydroamino acid amides, which can be prepared from 4-methylidenoxazol-5(4H)-ones . The cyclization can be carried out under various conditions, including direct thermal cyclization or microwave irradiation .
Industrial Production Methods
the methodologies developed for laboratory synthesis can potentially be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-1,5-dihydro-4H-imidazol-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include hydantoin derivatives, diketopiperazines, and various substituted imidazolones .
Wissenschaftliche Forschungsanwendungen
5-Methylidene-1,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methylidene-1,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. In the case of fluorescent proteins, the compound forms a chromophore that absorbs and emits light, allowing for visualization of biological processes . In medicinal applications, the compound can interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazol-2-ones: These compounds have a similar structure but differ in the placement of the carbonyl group.
Hydantoins: These are cyclic ureas that share some structural similarities with imidazolones.
Diketopiperazines: These compounds are formed from the oxidation of imidazolones and have similar chemical properties.
Uniqueness
5-Methylidene-1,5-dihydro-4H-imidazol-4-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its role in the structure of fluorescent proteins and its potential in medicinal chemistry further highlight its distinctiveness .
Eigenschaften
CAS-Nummer |
96837-50-2 |
---|---|
Molekularformel |
C4H4N2O |
Molekulargewicht |
96.09 g/mol |
IUPAC-Name |
4-methylidene-1H-imidazol-5-one |
InChI |
InChI=1S/C4H4N2O/c1-3-4(7)6-2-5-3/h2H,1H2,(H,5,6,7) |
InChI-Schlüssel |
FVEPUQVTLVLBMB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=O)NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.